Cytidine 5'-triphosphate, disodium salt hydrate is a crucial nucleoside triphosphate involved in various biochemical processes, particularly in the synthesis of RNA. It is characterized by its high-energy phosphate bonds, which are essential for energy transfer and storage in biological systems. This compound is commonly used in laboratory settings for research and analytical purposes.
Cytidine 5'-triphosphate, disodium salt hydrate is derived from cytidine, a nucleoside composed of a pyrimidine base (cytosine) and a ribose sugar. It is classified as a nucleotide due to its phosphate groups attached to the ribose sugar. The compound has the CAS number 36051-68-0 and is recognized in various chemical databases.
Cytidine 5'-triphosphate can be synthesized through several methods, primarily enzymatic phosphorylation and chemical synthesis.
The enzymatic synthesis often operates on scales of approximately 10 grams, making it feasible for laboratory applications. The choice between enzymatic and chemical methods depends on the required purity and scale of production.
Cytidine 5'-triphosphate, disodium salt hydrate has a complex molecular structure composed of a ribose sugar, a pyrimidine base (cytosine), and three phosphate groups. Its molecular formula is with a molecular weight of approximately 527.12 g/mol .
The structural representation includes multiple phosphate groups linked to the ribose sugar, emphasizing its role as an energy carrier in biochemical reactions.
Cytidine 5'-triphosphate participates in various chemical reactions critical for cellular metabolism:
These reactions highlight its versatility and importance in metabolic pathways.
Cytidine 5'-triphosphate functions primarily as an energy source and substrate in biochemical reactions:
Cytidine 5'-triphosphate, disodium salt hydrate has several scientific uses:
Cytidine 5'-triphosphate disodium salt hydrate (CTP-Na₂) serves as an essential pyrimidine nucleoside triphosphate precursor in in vitro RNA synthesis. RNA polymerases utilize CTP to incorporate cytosine bases into growing RNA chains during transcription, a process critical for generating functional mRNAs, tRNAs, and rRNAs. The disodium salt formulation enhances solubility in aqueous buffers (50 mg/mL in water), facilitating its use in high-concentration transcription mixes [2] [6]. Commercial CTP-Na₂ preparations (≥90–95% purity by HPLC) are rigorously tested for ribonuclease contamination, ensuring compatibility with sensitive in vitro applications like synthetic biology and mRNA vaccine production [1] [3].
In large-scale RNA synthesis, CTP-Na₂ is supplied as a stable powder or solution stored at –20°C to prevent hydrolytic degradation of its triphosphate moiety. This stability is crucial for maintaining nucleotide incorporation fidelity, as decomposition products can inhibit transcription or cause erroneous base incorporation [1] [10]. The compound’s role extends beyond model systems; it enables the production of RNA therapeutics requiring precisely defined nucleotide sequences [9].
The kinetic pathway of CTP incorporation involves a multi-step enzymatic mechanism:
CTP’s utilization efficiency is governed by Michaelis-Menten kinetics, where its concentration directly influences transcription velocity. In vitro systems typically optimize CTP concentrations at 1–5 mM to balance elongation rate and fidelity. Deviations can promote misincorporation or stalling, particularly in C-rich sequences [5] [9].
Beyond transcription, CTP-Na₂ acts as a metabolic cofactor in rate-limiting enzymatic reactions:
Table 1: Enzymatic Reactions Driven by CTP-Na₂
| Enzyme | Reaction | Biological Role |
|---|---|---|
| RNA polymerase | CTP + RNAₙ → RNAₙ₊₁ + PPᵢ | RNA chain elongation |
| Phosphocholine cytidylyltransferase | CTP + Phosphocholine → CDP-choline + PPᵢ | Phospholipid biosynthesis |
| N-acylneuraminate cytidylyltransferase | CTP + N-acylneuraminate → CMP-neuNAc + PPᵢ | Sialylation of glycoproteins |
Nucleotide triphosphates (NTPs) exhibit distinct incorporation kinetics due to structural differences. CTP’s pyrimidine ring and hydrogen-bonding capacity influence its base-pairing efficiency relative to purine NTPs (ATP/GTP) and the pyrimidine UTP:
Table 2: Comparative Properties of NTPs in RNA Synthesis
| NTP | Base Type | H-Bonds with Template | Relative Incorporation Rate | Typical Kₘ (μM) |
|---|---|---|---|---|
| CTP | Pyrimidine | 3 (with G) | 1.0 (reference) | 15–25 |
| UTP | Pyrimidine | 2 (with A) | 1.2× CTP | 10–20 |
| ATP | Purine | 2 (with U) | 1.8× CTP | 5–15 |
| GTP | Purine | 3 (with C) | 1.5× CTP | 5–15 |
Structural dynamics also govern elongation pausing. C-rich templates induce slower elongation due to CTP’s lower cellular abundance and higher polymerization activation energy. This necessitates optimized CTP concentrations in in vitro transcription to prevent ribosomal RNA synthesis stalls [5] [8].
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